![molecular formula C9H5N3O2 B071668 6-cyano-1H-indazole-3-carboxylic Acid CAS No. 194163-31-0](/img/structure/B71668.png)
6-cyano-1H-indazole-3-carboxylic Acid
Overview
Description
6-cyano-1H-indazole-3-carboxylic Acid is a chemical compound with the molecular formula C9H5N3O2 . It is a light brown solid and has a molecular weight of 187.16 .
Synthesis Analysis
The synthesis of indazole derivatives, including 6-cyano-1H-indazole-3-carboxylic Acid, has been a subject of research. One method involves the use of Pt single atoms anchored on defect-rich CeO2 nanorods (Pt1/CeO2), in conjunction with the alcoholysis of ammonia borane, which promotes exceptionally E-selective hydrogenation of α-diazoesters . The α-diazoester substrates could be generated in situ from readily available carboxylic esters in a one-pot hydrogenation reaction .Molecular Structure Analysis
The molecular structure of 6-cyano-1H-indazole-3-carboxylic Acid is represented by the InChI code: 1S/C9H5N3O2/c10-4-5-1-2-6-7(3-5)11-12-8(6)9(13)14/h1-3H,(H,11,12)(H,13,14) .Physical And Chemical Properties Analysis
6-cyano-1H-indazole-3-carboxylic Acid is a light brown solid . It has a molecular weight of 187.16 .Scientific Research Applications
Medicinal Chemistry: Antihypertensive Agents
6-Cyano-1H-indazole-3-carboxylic Acid is a key scaffold in medicinal chemistry, particularly in the synthesis of antihypertensive agents. Its indazole core is integral to the structure of many compounds that exhibit blood pressure-lowering effects. Researchers have been exploring this compound as a precursor for developing new antihypertensive drugs, leveraging its potential to modulate biological pathways involved in blood pressure regulation .
Oncology: Anticancer Drug Development
The indazole moiety, including derivatives like 6-cyano-1H-indazole-3-carboxylic Acid, is found in several anticancer drugs. It’s being investigated for its ability to inhibit cancer cell growth and proliferation. The cyano group at the 6-position may offer additional points of interaction with biological targets, potentially leading to the development of novel anticancer therapies .
Neuroscience: Antidepressant Research
Compounds containing the indazole ring system are also being studied for their antidepressant properties. 6-Cyano-1H-indazole-3-carboxylic Acid could serve as a precursor for the synthesis of molecules that interact with central nervous system receptors, providing a new avenue for the treatment of depression .
Immunology: Anti-inflammatory Applications
The structural motif of 6-cyano-1H-indazole-3-carboxylic Acid is being utilized in the design of anti-inflammatory agents. Its indazole core is known to possess anti-inflammatory activity, and modifications to this core structure can lead to the discovery of new drugs to treat various inflammatory conditions .
Microbiology: Antibacterial Agents
Research has shown that indazole derivatives exhibit antibacterial activity. 6-Cyano-1H-indazole-3-carboxylic Acid is a candidate for the development of new antibacterial drugs, particularly against resistant strains of bacteria. Its cyano and carboxylic acid functional groups are believed to enhance its interaction with bacterial enzymes and proteins .
Respiratory Therapeutics: Treatment of Respiratory Diseases
The indazole ring, as part of 6-cyano-1H-indazole-3-carboxylic Acid, is being explored for its role in treating respiratory diseases. It has been identified as a selective inhibitor of phosphoinositide 3-kinase δ, which is a promising target for the treatment of respiratory conditions .
Synthetic Chemistry: Catalyst-Free Synthesis
6-Cyano-1H-indazole-3-carboxylic Acid is also significant in synthetic chemistry, where it’s used in catalyst-free synthesis approaches. This is particularly important for creating more sustainable and environmentally friendly chemical processes .
Pharmacology: Drug Metabolism Studies
In pharmacology, 6-cyano-1H-indazole-3-carboxylic Acid is used to study drug metabolism and pharmacokinetics. Its unique structure allows researchers to investigate how drugs are metabolized in the body and how they can be optimized for better efficacy and safety .
Mechanism of Action
Target of Action
Indazole derivatives, which include this compound, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .
Mode of Action
It’s worth noting that indazole derivatives have been found to inhibit cell growth in certain neoplastic cell lines
Biochemical Pathways
Indolic secondary metabolites, which include indazole derivatives, are known to play an important role in pathogen defense in plants . This suggests that 6-cyano-1H-indazole-3-carboxylic Acid may affect similar biochemical pathways, although more research is needed to confirm this.
Pharmacokinetics
The compound’s molecular weight is 18716 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s worth noting that certain indazole derivatives have been found to inhibit cell growth in certain neoplastic cell lines
properties
IUPAC Name |
6-cyano-1H-indazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-4-5-1-2-6-7(3-5)11-12-8(6)9(13)14/h1-3H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBNYLSPDQSTIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444667 | |
Record name | 6-cyano-1H-indazole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyano-1H-indazole-3-carboxylic Acid | |
CAS RN |
194163-31-0 | |
Record name | 6-cyano-1H-indazole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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